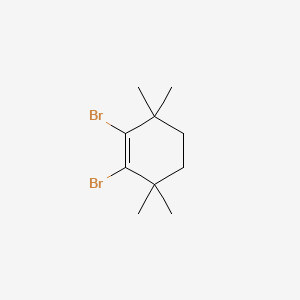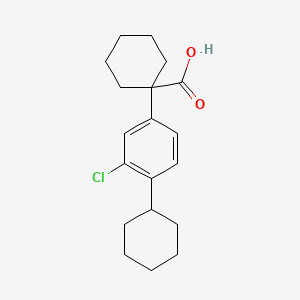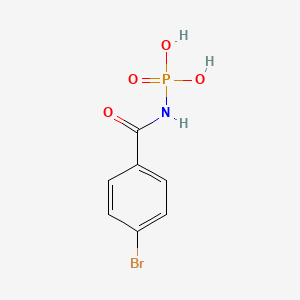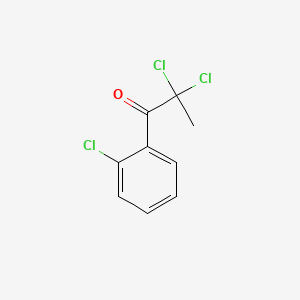
2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The piperidine moiety can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the oxadiazole ring or the piperidine moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the oxadiazole ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other oxadiazole derivatives with different substituents or piperidine-containing molecules with various functional groups.
Uniqueness
The uniqueness of 2-(1-Piperidino-1-propyl)-1,3,4-oxadiazole could be highlighted by its specific combination of the oxadiazole ring and piperidine moiety, which might confer unique biological or chemical properties compared to other similar compounds.
Properties
CAS No. |
32418-59-0 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(1-piperidin-1-ylpropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-2-9(10-12-11-8-14-10)13-6-4-3-5-7-13/h8-9H,2-7H2,1H3 |
InChI Key |
UJUDXPWUKWMYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NN=CO1)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


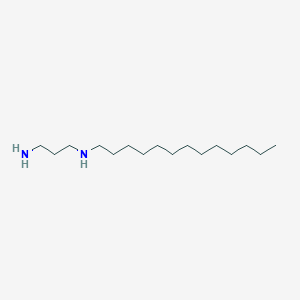

![Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate](/img/structure/B14674508.png)

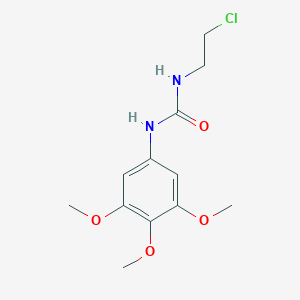

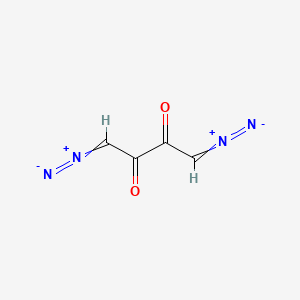

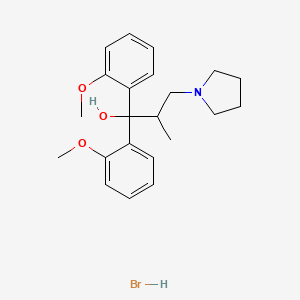
![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
